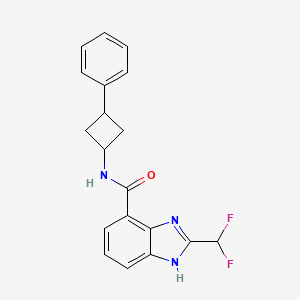![molecular formula C16H19FN4O2 B7347521 1-ethyl-N-[3-(3-fluoro-4-methoxyphenyl)cyclobutyl]triazole-4-carboxamide](/img/structure/B7347521.png)
1-ethyl-N-[3-(3-fluoro-4-methoxyphenyl)cyclobutyl]triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-N-[3-(3-fluoro-4-methoxyphenyl)cyclobutyl]triazole-4-carboxamide, also known as ABT-199, is a small molecule inhibitor of B-cell lymphoma 2 (BCL-2) protein. BCL-2 is a protein that regulates apoptosis or programmed cell death, and its overexpression has been linked to the development of various types of cancer. ABT-199 has shown promising results in preclinical and clinical studies as a potential treatment for cancer.
Mecanismo De Acción
BCL-2 is a protein that plays a crucial role in regulating apoptosis or programmed cell death. It prevents apoptosis by binding to and inhibiting pro-apoptotic proteins, thereby promoting cell survival. 1-ethyl-N-[3-(3-fluoro-4-methoxyphenyl)cyclobutyl]triazole-4-carboxamide works by selectively binding to the hydrophobic groove of BCL-2 protein and inhibiting its anti-apoptotic function. This leads to the activation of pro-apoptotic proteins and ultimately, cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects on cancer cells. It induces apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins. It also disrupts the interaction between BCL-2 and other pro-survival proteins, leading to cancer cell death. This compound has also been shown to have minimal effects on normal cells, making it a promising cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-ethyl-N-[3-(3-fluoro-4-methoxyphenyl)cyclobutyl]triazole-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. It has also been extensively studied in preclinical and clinical settings, providing a wealth of data for further research. However, this compound also has some limitations, such as its selectivity for BCL-2 protein and potential off-target effects. It is important to carefully evaluate its efficacy and safety in different cancer types and patient populations.
Direcciones Futuras
There are several future directions for 1-ethyl-N-[3-(3-fluoro-4-methoxyphenyl)cyclobutyl]triazole-4-carboxamide research. One area of focus is the development of combination therapies with other cancer treatments, such as chemotherapy and immunotherapy. Another area of interest is the identification of biomarkers that can predict patient response to this compound. Additionally, there is ongoing research on the use of this compound in other types of cancer, such as solid tumors. Overall, this compound has shown great promise as a potential cancer treatment, and further research is needed to fully understand its efficacy and safety.
Métodos De Síntesis
The synthesis of 1-ethyl-N-[3-(3-fluoro-4-methoxyphenyl)cyclobutyl]triazole-4-carboxamide involves several steps, including the preparation of key intermediates and the final coupling reaction. The process starts with the preparation of 3-(3-fluoro-4-methoxyphenyl)cyclobutanone, which is then converted to 3-(3-fluoro-4-methoxyphenyl)cyclobutanecarboxylic acid. The acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is further reacted with 1-ethyl-1H-1,2,3-triazole-4-carboxamide to yield this compound.
Aplicaciones Científicas De Investigación
1-ethyl-N-[3-(3-fluoro-4-methoxyphenyl)cyclobutyl]triazole-4-carboxamide has been extensively studied in preclinical and clinical settings for its potential as a cancer treatment. It has shown promising results in various types of cancer, including chronic lymphocytic leukemia, acute myeloid leukemia, and multiple myeloma. This compound works by selectively binding to BCL-2 protein and inhibiting its anti-apoptotic function, leading to cancer cell death.
Propiedades
IUPAC Name |
1-ethyl-N-[3-(3-fluoro-4-methoxyphenyl)cyclobutyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O2/c1-3-21-9-14(19-20-21)16(22)18-12-6-11(7-12)10-4-5-15(23-2)13(17)8-10/h4-5,8-9,11-12H,3,6-7H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSXYXIGXXNARA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=N1)C(=O)NC2CC(C2)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3aS,6aR)-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-5-bromo-1H-pyridin-2-one](/img/structure/B7347440.png)
![8-[(2S)-2-hydroxypentanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B7347453.png)
![N-[(1R,2S)-2-(3-fluorophenyl)cyclopropyl]-4-methoxy-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B7347461.png)
![N-[(1R)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-6-methoxypyrimidine-4-carboxamide](/img/structure/B7347477.png)
![5-cyclopropyl-N-[(1R,2S)-2-(4-methoxyphenyl)cyclopropyl]-2-methylpyrazole-3-carboxamide](/img/structure/B7347499.png)

![(2S,3S)-3-methyl-N-[2-methyl-5-(2-methylpyrazol-3-yl)phenyl]-1,4-dioxane-2-carboxamide](/img/structure/B7347503.png)
![6-(difluoromethyl)-N-[3-(2-fluorophenyl)cyclobutyl]pyrimidine-4-carboxamide](/img/structure/B7347504.png)
![N-[(2S)-1-hydroxypropan-2-yl]-N-methyl-3-(1,3-thiazol-2-ylamino)benzamide](/img/structure/B7347512.png)
![[5-(difluoromethyl)-1-methylpyrazol-3-yl]-[(3S)-3-(morpholin-4-ylmethyl)piperidin-1-yl]methanone](/img/structure/B7347517.png)
![(1-cyclobutylpyrazol-4-yl)-[(3S)-3-(morpholin-4-ylmethyl)piperidin-1-yl]methanone](/img/structure/B7347524.png)
![(2R)-N-[(3-chloro-4-ethoxyphenyl)methyl]-1-methyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B7347526.png)
![(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)-[(2S,3S)-3-methyl-1,4-dioxan-2-yl]methanone](/img/structure/B7347536.png)
![1-[(2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidin-1-yl]-2-[6-(trifluoromethyl)pyridin-2-yl]ethanone](/img/structure/B7347543.png)